molecular formula C13H11BrN4OS B12134728 5-[(3-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine

5-[(3-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12134728
M. Wt: 351.22 g/mol
InChI Key: AERLAVICGYTDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted with a 3-bromophenylmethylthio group at position 5, a 2-furyl group at position 3, and an amine at position 4. The 3-bromophenyl group introduces steric bulk and electron-withdrawing effects, while the 2-furyl moiety contributes π-electron richness.

Properties

Molecular Formula

C13H11BrN4OS

Molecular Weight

351.22 g/mol

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-(furan-2-yl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C13H11BrN4OS/c14-10-4-1-3-9(7-10)8-20-13-17-16-12(18(13)15)11-5-2-6-19-11/h1-7H,8,15H2

InChI Key

AERLAVICGYTDLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NN=C(N2N)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, potentially yielding amine derivatives or debrominated products.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents are typical for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and debrominated compounds.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[(3-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential antimicrobial and antifungal properties. The triazole ring is known for its bioactivity, and modifications with bromophenyl and furyl groups can enhance these effects.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure suggests possible applications in the development of drugs targeting specific enzymes or receptors involved in diseases.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various applications, including agrochemicals and dyes.

Mechanism of Action

The mechanism by which 5-[(3-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine exerts its effects is primarily through interaction with biological macromolecules. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their function. The bromophenyl and furyl groups can enhance binding affinity and specificity, leading to more potent biological activity.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

  • 5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () :
    • Bromine at the 4-position of the phenyl ring (vs. 3-position in the target compound) reduces steric hindrance near the triazole core.
    • Benzoxazole and methylphenyl substituents increase rigidity and lipophilicity compared to the target's furyl and 3-bromophenylmethylthio groups .
  • [5-(3-Bromophenyl)-2-furyl]-methylene-hydrazide () :
    • Shares the 3-bromophenyl and furyl motifs but replaces the triazole-amine with a hydrazide group. This alters hydrogen-bonding capacity and redox activity, as hydrazides are prone to oxidation .

Heterocyclic Core Modifications

  • The absence of bromine reduces halogen bonding but improves metabolic stability .
  • 4-(5-((3-Bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine () :
    • Dual bromophenyl substituents enhance molecular weight (≈560 g/mol) and halogen bonding. Pyridine at position 4 introduces basicity, contrasting with the target’s amine group .

Spectroscopic and Analytical Comparisons

Infrared Spectroscopy (IR)

  • Target Compound : Expected C-Br stretch ≈533 cm⁻¹ (aligned with ). The amine N-H stretch (~3300 cm⁻¹) and furyl C-O-C (≈1250 cm⁻¹) would distinguish it from thione derivatives (C=S ≈1212 cm⁻¹ in ) .
  • Compound : C=S (1212 cm⁻¹) and C-Br (533 cm⁻¹) confirm thione and bromophenyl groups .

Nuclear Magnetic Resonance (NMR)

  • Target Compound : The 3-bromophenylmethylthio group would show multiplet peaks at δ 6.10–8.01 ppm (aromatic H), similar to . The furyl protons may resonate at δ 6.3–7.4 ppm .
  • Compound : Hydrazide NH peaks appear downfield (δ >9 ppm), absent in the target’s triazole-amine structure .

Immunomodulatory Effects

  • Compounds: Act as FPR2 agonists, inducing TNFα production and Ca²⁺ mobilization. The target’s triazole-amine may exhibit similar immunomodulation but with altered receptor affinity due to reduced hydrazide redox activity .
  • Derivatives : Triazole-thiones demonstrate antimicrobial and hepatoprotective activities. The target’s amine group could enhance solubility, improving bioavailability for such applications .

Antimicrobial and Antioxidant Potential

  • Thiadiazole-Triazole Hybrids () : Exhibit broad-spectrum antimicrobial activity. The target’s furyl group may reduce efficacy against Gram-negative bacteria but improve selectivity for fungal targets .
  • 3-(2-Bromophenyl)-4-Substituted Triazoles () : Show antioxidant properties via thione-mediated radical scavenging. The target’s methylthio group may offer comparable activity but with slower kinetics .

Physicochemical Properties

Property Target Compound Compound Compound Compound
Molecular Weight ~420 g/mol (estimated) 464 g/mol ~380 g/mol (estimated) ~560 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (high lipophilicity) ~2.8 (moderate) ~4.8 (very high)
Solubility Moderate (amine enhances) Low (thione reduces) Low (hydrazide reduces) Very low (pyridine)
Key Functional Groups Amine, furyl, Br Thione, benzoxazole, Br Hydrazide, furyl, Br Pyridine, dual Br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.